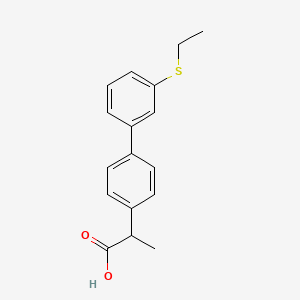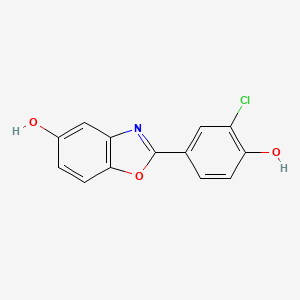![molecular formula C14H9ClN2O B10840784 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンは、1,8-ナフチリジン類に属する複素環化合物です。 これらの化合物は、多様な生物活性と光化学的特性で知られています
2. 製法
合成経路と反応条件
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンの合成は、いくつかの方法によって達成できます。 一般的な方法の1つは、3-クロロアニリンと2-クロロ-3-ホルミル-1,8-ナフチリジンを特定の条件下で反応させることです 。 この反応は通常、高い収率と純度を確保するために、触媒と制御された温度を必要とします。
工業的製造方法
この化合物の工業的製造は、通常、収率を最大化し、副生成物を最小限に抑えるために最適化された反応条件を使用して、大規模な合成が行われます。 マイクロ波支援合成の使用は、効率を向上させ、反応時間を短縮することが報告されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2-chloro-3-formyl-1,8-naphthyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce reaction time .
化学反応の分析
反応の種類
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するナフチリジンオキシドを形成するために酸化することができます。
還元: 還元反応は、それを異なる還元形態に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はナフチリジンオキシドを生み出す可能性があり、置換反応はさまざまな置換誘導体を生み出す可能性があります .
4. 科学研究への応用
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は生物活性を示し、薬物開発の候補となっています。
医学: その生物学的特性により、治療の可能性があります。
科学的研究の応用
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
作用機序
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。 この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定のアプリケーションとコンテキストによって異なります .
類似化合物との比較
類似化合物
類似の化合物には、次のものなど、他の1,8-ナフチリジン誘導体があります。
- 2-クロロ-3-ホルミル-1,8-ナフチリジン
- 3-クロロ-4-(2-クロロ-1,8-ナフチリジン-3-イル)-1-(フェニルアミノ)アゼチジン-2-オン
独自性
2-(3-クロロフェニル)-1H-[1,8]ナフチリジン-4-オンの独自性は、その特定の置換パターンにあります。このパターンは、独特の化学反応性と生物学的特性を付与します。 これは、さまざまな研究および産業用途にとって貴重な化合物となっています .
特性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-1-3-9(7-10)12-8-13(18)11-5-2-6-16-14(11)17-12/h1-8H,(H,16,17,18) |
InChIキー |
HZSAAZXBYZMFJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

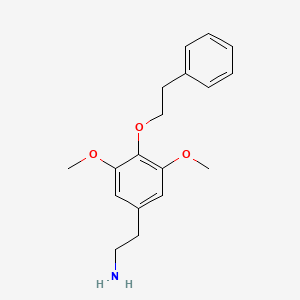
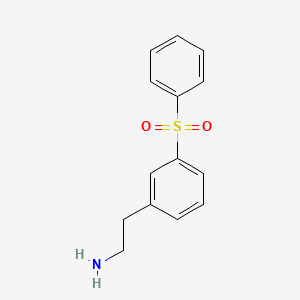

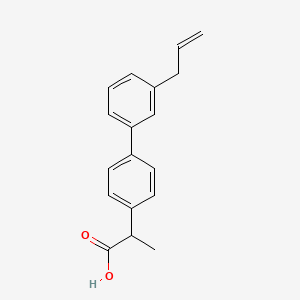
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)

